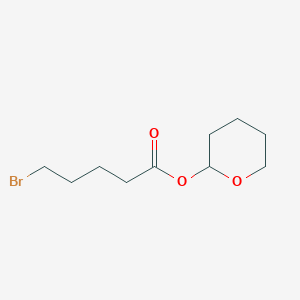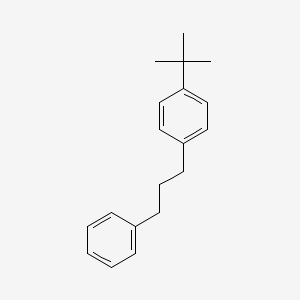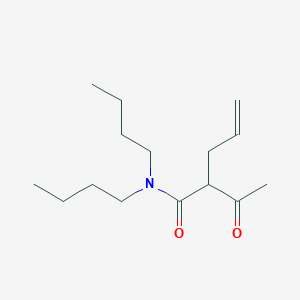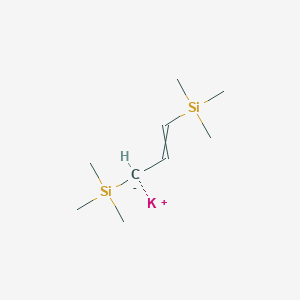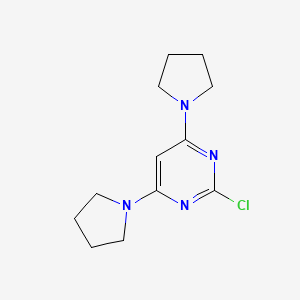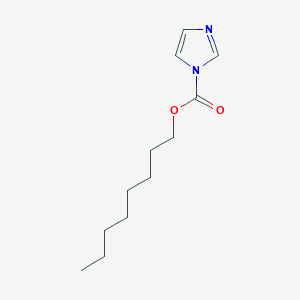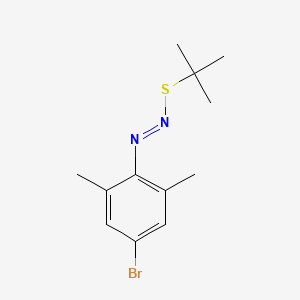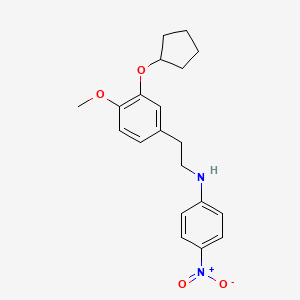![molecular formula C9H11F6NO4S B14261413 N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine CAS No. 220794-37-6](/img/structure/B14261413.png)
N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine is a synthetic compound with the molecular formula C9H11F6NO4S It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine typically involves the reaction of L-cysteine with a fluorinated alkylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is carefully monitored to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with substituted functional groups replacing fluorine atoms.
Applications De Recherche Scientifique
N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool for studying molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-S-(1,2,3,3,3-pentafluoro-1-propenyl)-L-cysteine
- N-Acetyl-S-(1,1,3,3,3-pentafluoro-2-hydroxypropyl)-L-cysteine
Uniqueness
N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
220794-37-6 |
|---|---|
Formule moléculaire |
C9H11F6NO4S |
Poids moléculaire |
343.25 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11F6NO4S/c1-4(17)16-5(6(18)19)2-21-9(14,15)7(20-3-10)8(11,12)13/h5,7H,2-3H2,1H3,(H,16,17)(H,18,19)/t5-,7?/m0/s1 |
Clé InChI |
IXEDQXYJGSJNRB-DSEUIKHZSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC(C(C(F)(F)F)OCF)(F)F)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(C(C(F)(F)F)OCF)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


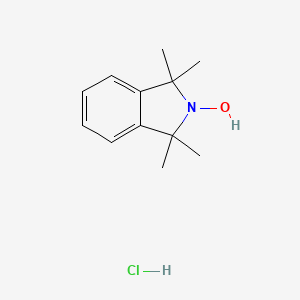

![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)

